![molecular formula C14H20N2O4 B5759610 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol](/img/structure/B5759610.png)
4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol
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Overview
Description
4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol, also known as AMNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of 2-methoxy-6-nitrophenol, which is a well-known compound with various biological activities.
Mechanism of Action
The mechanism of action of 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) generation and the activation of antioxidant enzymes. 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol has been shown to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of intracellular ROS levels, and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to decrease the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol in lab experiments is its potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the development of drugs to treat oxidative stress-related diseases. However, the limitations of using 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol in lab experiments include its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol. One direction is to investigate its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Another direction is to study its mechanism of action in more detail, including its effects on the expression of antioxidant enzymes and inflammatory mediators. Additionally, the synthesis of novel derivatives of 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol with improved bioactivity and pharmacokinetic properties could be explored.
Synthesis Methods
The synthesis of 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol involves the reaction of 2-methoxy-6-nitrophenol with 1-azepanemethanol in the presence of a catalyst. The reaction proceeds through nucleophilic substitution of the hydroxyl group of 2-methoxy-6-nitrophenol by the azepanemethanol group. The resulting product is then purified by column chromatography to obtain pure 4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol.
Scientific Research Applications
4-(1-azepanylmethyl)-2-methoxy-6-nitrophenol has been shown to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the development of drugs to treat oxidative stress-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-(azepan-1-ylmethyl)-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-20-13-9-11(8-12(14(13)17)16(18)19)10-15-6-4-2-3-5-7-15/h8-9,17H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUPHVDOOPIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Azepanylmethyl)-2-methoxy-6-nitrophenol |
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